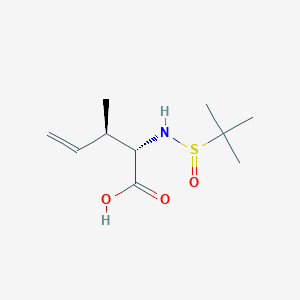(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
Dichloro[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely known for its application as a catalyst in olefin metathesis reactions. This compound is often referred to as a Grubbs Catalyst, named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on the development of the metathesis method in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 1,3-bis(2-methylphenyl)-2-imidazolidinylidene in the presence of benzylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP) . These reactions are characterized by the exchange of alkylidene groups between olefins.
Common Reagents and Conditions
The compound is highly reactive with sterically hindered olefins and is often used in the presence of solvents such as dichloromethane or toluene . The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions include tetrasubstituted olefins, polymers, and various cyclic compounds . The specific products depend on the nature of the olefins and the reaction conditions.
Aplicaciones Científicas De Investigación
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the formation of a ruthenium-alkylidene complex, which acts as an active species in metathesis reactions . The ruthenium center coordinates with the olefin, facilitating the exchange of alkylidene groups and the formation of new carbon-carbon bonds . This process is highly efficient and selective, making the compound a valuable catalyst in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
Uniqueness
Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is unique due to its enhanced reactivity and stability compared to other ruthenium-based catalysts . The presence of the 1,3-bis(2-methylphenyl)-2-imidazolidinylidene ligand provides steric hindrance, which increases the catalyst’s efficiency in metathesis reactions .
Propiedades
Fórmula molecular |
C42H58Cl2N2PRu- |
|---|---|
Peso molecular |
793.9 g/mol |
Nombre IUPAC |
benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C17H19N2.C7H6.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;3-10,13H,11-12H2,1-2H3;1-6H;2*1H;/q;-1;;;;+2/p-2 |
Clave InChI |
ODCVQJURXOWOJD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1N2CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)


![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)
